2-(1H-pyrrol-1-yl)benzohydrazide

Beschreibung

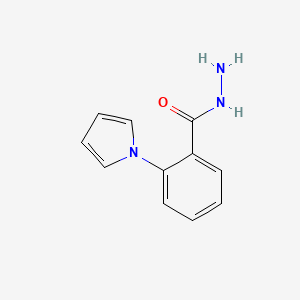

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLLLYUFDQNKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352491 | |

| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31739-63-6 | |

| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1H-pyrrol-1-yl)benzohydrazide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1H-pyrrol-1-yl)benzohydrazide. Due to limited publicly available experimental data for this specific isomer, information from closely related compounds and computational predictions are included to offer a thorough profile.

Core Chemical and Physical Properties

This compound is an organic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. This structure is of interest in medicinal chemistry due to the known biological activities of both the pyrrole and benzohydrazide pharmacophores.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value for this compound | Notes |

| Molecular Formula | C₁₁H₁₁N₃O[1] | |

| Molecular Weight | 201.22 g/mol [1] | |

| CAS Number | 31739-63-6[1] | |

| Appearance | Solid (predicted) | Form is specified as solid by a commercial supplier.[2] |

| Melting Point | Data not available | A related compound, N'-(2-Benzoyl-5,5-dimethyl-6-(p-tolyl)-2,3,4,5-tetrahydropyridazin-3-yl)benzohydrazide, has a melting point of 134-136 °C. |

| Boiling Point | Data not available | |

| Solubility | Data not available | A structurally similar compound, N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide, has a predicted water solubility of 27.1 µg/mL. |

| LogP (calculated) | 1.78[2] | Indicates moderate lipophilicity. |

Table 2: Computed Spectral Data for this compound

| Spectral Data Type | Predicted Values | Notes |

| ¹H NMR | Chemical shifts for aromatic and pyrrole protons are expected in the range of 6.0-8.0 ppm. The -NH and -NH₂ protons would likely appear as broad singlets at a lower field. | For a similar series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, the -NH protons appeared as doublets around 9.70 and 10.14 ppm.[3] |

| ¹³C NMR | Aromatic and pyrrole carbons are predicted to be in the 100-150 ppm range. The carbonyl carbon is expected at a lower field, likely above 160 ppm.[3] | In a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide, two carbonyl carbons were observed at 164.21 and 169.30 ppm.[3] |

| IR Spectroscopy | Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N and C=C stretching in the fingerprint region. | For a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide, N-H stretches were observed at 3245 and 3025 cm⁻¹, and C=O stretches at 1679 and 1647 cm⁻¹.[3] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 202.22. | The fragmentation pattern would likely involve cleavage of the hydrazide group. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and reliable method can be inferred from the synthesis of its isomers and related benzohydrazide derivatives. The most probable synthetic route involves a two-step process starting from 2-(1H-pyrrol-1-yl)benzoic acid.

Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate (Intermediate)

Objective: To convert the carboxylic acid to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine.

Materials:

-

2-(1H-pyrrol-1-yl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure (Fischer Esterification):

-

Dissolve 2-(1H-pyrrol-1-yl)benzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1H-pyrrol-1-yl)benzoate.

-

Purify the crude product by column chromatography or recrystallization if necessary.

Synthesis of this compound

Objective: To form the hydrazide by reacting the methyl ester with hydrazine hydrate.

Materials:

-

Methyl 2-(1H-pyrrol-1-yl)benzoate

-

Hydrazine hydrate (80-100%)

-

Ethanol

Procedure:

-

Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours (typically 2-6 hours), monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.

-

If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Biological Activity and Signaling Pathways

Derivatives of pyrrole and benzohydrazide are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4] For the class of pyrrolyl benzohydrazides, a significant mechanism of action against Mycobacterium tuberculosis is the inhibition of two key enzymes: enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[3]

-

Enoyl-ACP Reductase (InhA): This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.

-

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is necessary for the production of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and repair, ultimately halting bacterial replication.

The dual inhibition of these two distinct pathways makes this class of compounds promising candidates for overcoming drug resistance.

Proposed Inhibitory Pathway of this compound

Caption: Proposed dual inhibitory mechanism of this compound.

Experimental Workflow for Assessing Biological Activity

Caption: A typical workflow for the biological evaluation of the title compound.

Conclusion

This compound represents a molecule of significant interest for further investigation, particularly in the context of developing new antitubercular agents. While experimental data on this specific isomer is scarce, the known activities of its structural analogs suggest a high potential for biological activity through the dual inhibition of InhA and DHFR. The synthetic protocols and characterization data provided in this guide, though partly inferred from related compounds, offer a solid foundation for researchers to synthesize and evaluate this compound. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hit2Lead | this compound | CAS# 31739-63-6 | MFCD00118998 | BB-3005211 [hit2lead.com]

- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzohydrazide: Synthesis, Properties, and Potential Biological Activities

Core Compound Properties

2-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic organic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 31739-63-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK-- |

| Molecular Weight | 201.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

Projected Synthesis Protocol

While a specific protocol for this compound is not published, a probable synthetic route can be devised based on the well-documented synthesis of its 4-substituted isomer and general organic chemistry principles. The synthesis would likely proceed in two main steps: the formation of the pyrrole ring followed by the conversion of a carboxylic acid to a hydrazide.

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid

The precursor, 2-(1H-pyrrol-1-yl)benzoic acid, can be synthesized via a Clauson-Kaas reaction.

-

Reaction: 2-aminobenzoic acid reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

-

Reagents and Solvents:

-

2-aminobenzoic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid (as both solvent and catalyst)

-

-

Procedure:

-

Dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

The solid precipitate of 2-(1H-pyrrol-1-yl)benzoic acid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

-

Step 2: Synthesis of this compound

The synthesized benzoic acid derivative is then converted to the corresponding benzohydrazide.

-

Reaction: Esterification of the benzoic acid followed by hydrazinolysis.

-

Reagents and Solvents:

-

2-(1H-pyrrol-1-yl)benzoic acid

-

Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄) for esterification

-

Anhydrous ethanol

-

Hydrazine hydrate (80-99%)

-

-

Procedure:

-

Suspend 2-(1H-pyrrol-1-yl)benzoic acid in anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride and reflux the mixture for 4-6 hours to form the ethyl ester.

-

After completion of the esterification, the excess ethanol is removed under reduced pressure.

-

The resulting crude ethyl 2-(1H-pyrrol-1-yl)benzoate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for 8-12 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

-

Caption: Projected two-step synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data for this compound, extensive research on its 4-substituted isomer and other pyrrolyl benzohydrazide derivatives points towards potential antibacterial and antitubercular activities.

Analog Activity Data

The following table summarizes the reported activities of some closely related compounds.

| Compound Series | Activity | Target Organism(s) | Reported MIC/IC₅₀ |

| 4-(1H-pyrrol-1-yl)benzohydrazide derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 1-4 µg/mL for active compounds |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives | Antibacterial | S. aureus, E. coli | MIC: 8-500 µg/mL |

| N'-substituted 4-(1H-pyrrol-1-yl)benzohydrazides | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 1-2 µg/mL for lead compounds |

Probable Mechanism of Action

The primary mechanism of action for the antitubercular and antibacterial effects of pyrrolyl benzohydrazide derivatives is believed to be the inhibition of key enzymes in essential metabolic pathways of the pathogens.

-

Enoyl-ACP Reductase (InhA) Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, thereby inhibiting bacterial growth.

It is plausible that this compound, if active, would share one or both of these mechanisms of action.

Caption: Predicted dual-target mechanism of action for this compound.

Experimental Protocols for Biological Evaluation (Based on Analogs)

The following are generalized protocols for assessing the potential biological activities of this compound, based on methods used for its analogs.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

-

Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is harvested in the mid-log phase and diluted to a standardized concentration.

-

Assay Setup:

-

The test compound is dissolved in DMSO to prepare a stock solution.

-

Serial two-fold dilutions of the compound are prepared in 96-well microplates.

-

The standardized bacterial inoculum is added to each well.

-

Positive (with standard drugs like isoniazid) and negative (no drug) controls are included.

-

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Reading Results:

-

Alamar Blue reagent is added to each well, and the plates are re-incubated.

-

A color change from blue to pink indicates bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.

-

Antibacterial Activity Assay (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-log phase and diluted to a standard concentration.

-

Assay Setup:

-

The test compound is serially diluted in a 96-well microplate.

-

The standardized bacterial suspension is added to each well.

-

Appropriate controls are included.

-

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: General workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule within a class of compounds that has demonstrated significant potential as antimicrobial agents. Based on the extensive research into its structural isomers and other derivatives, it is reasonable to hypothesize that this compound may exhibit antibacterial and, most notably, antitubercular properties, likely through the inhibition of key bacterial enzymes such as InhA and DHFR.

Future research should focus on the definitive synthesis and purification of this compound to enable its biological evaluation. In vitro screening against a panel of pathogenic bacteria, including Mycobacterium tuberculosis, would be the crucial next step to ascertain its activity. Subsequent studies could then explore its precise mechanism of action, cytotoxicity, and potential for further structural optimization to develop novel anti-infective agents.

Structure Elucidation of 2-(1H-pyrrol-1-yl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1H-pyrrol-1-yl)benzohydrazide. The document outlines a probable synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols. The structure is confirmed through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a valuable resource for researchers working with benzohydrazide and pyrrole-containing compounds in the field of medicinal chemistry and drug development.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the established biological activities of both the benzohydrazide and pyrrole moieties. Benzohydrazide derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. Similarly, the pyrrole ring is a common scaffold in numerous pharmaceuticals. The ortho-substitution pattern on the benzene ring is expected to influence the molecule's conformation and, consequently, its biological activity. A thorough understanding of its structure is paramount for any further development.

Molecular Structure

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 31739-63-6[1][2][3] |

| Molecular Formula | C₁₁H₁₁N₃O[1] |

| Molecular Weight | 201.22 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2[1] |

| InChIKey | ZPLLLYUFDQNKQE-UHFFFAOYSA-N[1] |

Synthesis

A plausible and commonly employed method for the synthesis of this compound involves a two-step process, starting from 2-aminobenzoic acid.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid

-

To a solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-(1H-pyrrol-1-yl)benzoic acid.[4][5]

Step 2: Synthesis of this compound

-

Suspend 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of thionyl chloride.

-

Reflux the mixture for 2-3 hours to form the corresponding acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran).

-

Cool the solution in an ice bath and add hydrazine hydrate (2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Structure Elucidation

The structure of the synthesized compound can be elucidated using a combination of spectroscopic methods.

Logical Workflow for Structure Elucidation

Caption: Spectroscopic workflow for structural confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | -CO NH - |

| ~7.8 - 7.4 | m | 4H | Aromatic-H (Benzene ring) |

| ~7.2 | t | 2H | H-2', H-5' (Pyrrole ring) |

| ~6.2 | t | 2H | H-3', H-4' (Pyrrole ring) |

| ~4.5 | br s | 2H | -NH ₂ |

Note: The chemical shifts of the aromatic protons may be complex due to the ortho-substitution. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with the solvent.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~140 | C-1 (Benzene ring) |

| ~132 - 125 | Aromatic Carbons (Benzene ring) |

| ~122 | C-2', C-5' (Pyrrole ring) |

| ~110 | C-3', C-4' (Pyrrole ring) |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3200 | Strong, Broad | N-H Stretching (Amide and Hydrazine) |

| ~3100 | Medium | C-H Stretching (Aromatic) |

| ~1640 | Strong | C=O Stretching (Amide I) |

| ~1580 | Medium | N-H Bending (Amide II) |

| ~1450 | Medium | C=C Stretching (Aromatic) |

| ~750 | Strong | C-H Bending (Ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 201 | [M]⁺ (Molecular Ion) |

| 170 | [M - NHNH₂]⁺ |

| 144 | [M - CONHNH₂]⁺ |

| 116 | [C₈H₆N]⁺ |

Conclusion

The structure of this compound can be confidently elucidated through a systematic approach combining a plausible synthetic route and comprehensive spectroscopic analysis. The predicted data presented in this guide, based on established chemical principles and data from analogous structures, provides a robust framework for the characterization of this and similar molecules. This information is critical for researchers engaged in the design and synthesis of novel therapeutic agents.

References

- 1. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labshake.com [labshake.com]

- 3. Hit2Lead | this compound | CAS# 31739-63-6 | MFCD00118998 | BB-3005211 [hit2lead.com]

- 4. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzohydrazide (CAS Number: 31739-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-(1H-pyrrol-1-yl)benzohydrazide (CAS No. 31739-63-6). While direct experimental data on the parent compound is limited in publicly accessible literature, this document extrapolates from extensive research on its derivatives to present its potential as a scaffold in drug discovery, particularly in the development of novel antimicrobial agents. The primary mechanism of action for analogous compounds involves the dual inhibition of crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). This guide includes detailed experimental protocols for the synthesis of related compounds and for key biological assays, alongside visualizations of the pertinent signaling pathway and experimental workflows to support further research and development.

Chemical Properties and Data

This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a benzohydrazide moiety. The structural combination of the aromatic pyrrole and the reactive hydrazide group makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31739-63-6 | - |

| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK-- |

| Molecular Weight | 201.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| LogP (calculated) | 1.78 | ChemBridge |

Table 2: Spectral Data (Predicted based on derivatives)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the benzene and pyrrole rings, as well as exchangeable protons of the hydrazide group (-NH-NH₂). |

| ¹³C NMR | Resonances for the carbonyl carbon of the hydrazide, and the aromatic carbons of the pyrrole and benzene rings. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis generally involves two key steps: the formation of the pyrrole ring and the subsequent conversion of a carboxylic acid or ester to the hydrazide.

The Dual-Pronged Attack: Unraveling the Mechanism of Action of 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Derivatives of the 2-(1H-pyrrol-1-yl)benzohydrazide scaffold have emerged as a promising class of therapeutic agents, exhibiting significant potential in the realms of antimicrobial and anticancer research. This technical guide synthesizes the current understanding of their mechanism of action, focusing on their dual inhibition of key bacterial enzymes and their potential as repurposed anticancer compounds. Detailed experimental protocols, quantitative biological data, and visual representations of the underlying molecular pathways are provided to facilitate further investigation and drug development efforts.

Introduction

The this compound core structure has served as a versatile template for the design and synthesis of novel bioactive molecules. While the parent compound itself is primarily a research chemical, its derivatives have demonstrated potent biological activities.[1] Extensive research has focused on elucidating the mechanisms by which these compounds exert their therapeutic effects, revealing a multi-targeted approach that enhances their efficacy and potential to combat drug resistance.

Antimicrobial Mechanism of Action: A Dual-Targeting Strategy

The primary mechanism of action for the antimicrobial effects of this compound derivatives lies in their ability to simultaneously inhibit two crucial enzymes in bacterial metabolic pathways: Enoyl Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR).[2][3] This dual-targeting approach is particularly significant in the context of antitubercular drug development, as it can potentially lead to more potent and less resistance-prone therapeutic agents.[4]

Inhibition of Enoyl ACP Reductase (InhA)

InhA is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.[5][6] Inhibition of InhA disrupts this pathway, leading to a compromise in cell wall integrity and ultimately, bacterial cell death. Molecular docking studies have shown that pyrrolyl benzohydrazide derivatives can fit within the binding pocket of InhA, forming hydrogen bond interactions with key residues such as Tyr158 and Thr196, as well as the NAD+ cofactor.[5]

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a key enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[7] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA replication and cell growth.[8] By inhibiting DHFR, these compounds starve the bacteria of essential building blocks, leading to a cessation of growth and proliferation.[2] The ability of these derivatives to inhibit both bacterial and host DHFR can be a concern, but some compounds have shown selectivity for the bacterial enzyme.[2]

The following diagram illustrates the dual inhibitory action of pyrrolyl benzohydrazide derivatives on bacterial metabolic pathways.

Anticancer Mechanism of Action: A Repurposing Approach

Recent studies have explored the potential of repurposing antitubercular this compound derivatives as anticancer agents.[9] This research has identified Polo-like kinase 1 (PLK1) as a potential molecular target.

Inhibition of Polo-like Kinase 1 (PLK1)

PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is common in many types of human cancers and is often associated with poor prognosis. In silico screening and subsequent in vitro assays have demonstrated that certain pyrrolyl benzohydrazide derivatives can bind to and inhibit the activity of PLK1.[9] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[9]

The following diagram depicts the proposed anticancer mechanism of action.

Quantitative Data Summary

The biological activity of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis and other bacteria, and the half-maximal inhibitory concentration (IC50) values against cancer cell lines for representative compounds.

Table 1: Antitubercular and Antibacterial Activity of Pyrrolyl Benzohydrazide Derivatives

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| 5k | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 0.8 | [2] |

| 5f, 5i, 5j, 5n | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | M. tuberculosis H37Rv | 1.6 | [2] |

| IVa, IVd, IVg, etc. | N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazides | M. tuberculosis H37Rv | Good Activity | [10] |

| IVb, IVd, IVf, etc. | N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazides | Various Bacteria | Good Activity | [10] |

Table 2: Anticancer Activity of a Repurposed Pyrrolyl Benzohydrazide Derivative

| Compound ID | Chemical Name | Cancer Cell Line | IC50 (µM) | Reference |

| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | A549 (Lung) | Lower than C18 | [9] |

| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | MCF-7 (Breast) | Lower than C18 | [9] |

| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | HepG2 (Liver) | Lower than C18 | [9] |

Experimental Protocols

General Synthesis of Pyrrolyl Benzohydrazide Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below.

Detailed Protocol Example (Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides): [2]

-

Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is reacted with thionyl chloride to form the acid chloride. This is subsequently reacted with hydrazine hydrate in a suitable solvent like dichloromethane.

-

Synthesis of Final Derivatives: The synthesized benzohydrazide is then coupled with various substituted phenylacetic acids in the presence of a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) under cold conditions.

-

Purification and Characterization: The final products are purified using techniques like recrystallization or column chromatography. The structures are confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[10][11]

-

Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC. The turbidity is adjusted to a McFarland standard of 1.0.

-

Drug Dilution: The synthesized compounds are dissolved in DMSO and serially diluted in the supplemented Middlebrook 7H9 broth in a 96-well microplate.

-

Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds.

-

Incubation: The microplates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

Reading: The color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents a color change.

In Vitro Anticancer Activity Assay (MTT Assay)[9]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics. Their dual-targeting antimicrobial mechanism offers a potential strategy to combat drug resistance, particularly in the treatment of tuberculosis. Furthermore, the successful repurposing of these compounds as anticancer agents highlights the broad therapeutic potential of this chemical class. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for their molecular targets, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]

- 4. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 7. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]

- 10. researchgate.net [researchgate.net]

Biological Activity of Pyrrole-Containing Benzohydrazides: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract: The hybridization of distinct pharmacophores into a single molecular scaffold is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This technical guide focuses on the biological activities of compounds integrating the pyrrole nucleus and the benzohydrazide moiety. Pyrrole, a fundamental nitrogen-containing heterocycle, is a core component of numerous natural products and approved drugs, while the benzohydrazide scaffold is recognized for its versatile coordination chemistry and broad pharmacological profile.[1] This document provides a comprehensive overview of the principal biological activities of pyrrole-containing benzohydrazides, including their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from recent studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key biological assays and mechanistic diagrams of relevant signaling pathways are provided to support researchers, scientists, and drug development professionals in this promising field.

Introduction

Pyrrole and its derivatives have long captured the attention of medicinal chemists due to their presence in vital biological molecules like heme, vitamin B12, and chlorophyll, and their role as a foundational scaffold in numerous pharmaceuticals.[1][2] The pyrrole ring system's unique electronic properties and its capacity for substitution allow for the fine-tuning of pharmacological activity.[1] Similarly, benzohydrazide derivatives, which feature a hydrazone linkage (-CO-NH-N=CH-), are a versatile class of compounds with a wide spectrum of reported biological effects, including anticancer and antimicrobial activities.[1]

The strategic combination of these two pharmacophores into a single pyrrole-containing benzohydrazide molecule has yielded novel compounds with significant therapeutic potential.[1] This guide synthesizes current research to provide an in-depth look at the biological activities of this compound class, focusing on the quantitative evidence of their efficacy and the experimental methods used for their evaluation.

Synthesis Strategies

The synthesis of pyrrole-containing benzohydrazides is typically a multi-step process. A common route involves the initial synthesis of a pyrrole-containing carboxylic acid or its ester, which is then converted to the corresponding hydrazide. This key intermediate is subsequently condensed with various substituted aldehydes or ketones to yield the final benzohydrazide (Schiff base) derivatives.

References

Potential Therapeutic Targets of the 2-(1H-pyrrol-1-yl)benzohydrazide Scaffold: A Technical Guide

Disclaimer: This technical guide explores the potential therapeutic targets of the pyrrol-1-yl-benzohydrazide chemical scaffold. It is important to note that while the core structure of 2-(1H-pyrrol-1-yl)benzohydrazide (CAS 31739-63-6) is known, a comprehensive search of publicly available scientific literature and bioactivity databases reveals a lack of specific biological data for this particular isomer.[1] The information presented herein is therefore based on studies of structurally related analogs, primarily derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide. These findings provide valuable insights into the potential therapeutic applications of this chemical class and serve as a foundation for future research into the specific activities of the 2-isomer.

Introduction to the Pyrrolyl Benzohydrazide Scaffold

The pyrrolyl benzohydrazide core is a versatile scaffold that has attracted interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyrrole ring is a key heterocyclic motif found in numerous natural and synthetic molecules with diverse pharmacological properties.[2] Similarly, the benzohydrazide moiety is a recognized pharmacophore known to interact with various biological targets. The combination of these two fragments has led to the development of derivatives with promising activities in several therapeutic areas, including infectious diseases, oncology, and neurology. This guide summarizes the key therapeutic targets identified for derivatives of this scaffold, presents available quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Antibacterial and Antitubercular Targets

A significant body of research has focused on the development of pyrrolyl benzohydrazide derivatives as potent antibacterial and antitubercular agents.[2] These compounds have been shown to act as dual inhibitors of two crucial enzymes in bacterial metabolic pathways: Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR).

Enoyl-ACP Reductase (InhA)

Enoyl-ACP reductase is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[3] This makes it a validated and attractive target for antitubercular drugs, including the frontline agent isoniazid.[3]

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a ubiquitous enzyme that plays a critical role in the synthesis of nucleic acids and amino acids.[1] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for one-carbon transfer reactions.[1] Inhibition of DHFR leads to the depletion of essential precursors for DNA synthesis, ultimately causing cell death. Because bacterial and human DHFR enzymes have structural differences, it is possible to develop selective inhibitors that target the bacterial enzyme.

Quantitative Data: Antibacterial and Enzyme Inhibition

The following table summarizes the in vitro activity of representative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives against bacterial strains and the target enzymes, InhA and DHFR.

| Compound ID | Substitution | M. tuberculosis H37Rv MIC (µM) | InhA Inhibition IC50 (µM) | DHFR Inhibition IC50 (µM) |

| 5a | Phenyl | 1.12 | 0.98 | 1.05 |

| 5b | 4-Chlorophenyl | 0.89 | 0.75 | 0.81 |

| 5c | 4-Fluorophenyl | 0.95 | 0.82 | 0.88 |

| 5d | 4-Bromophenyl | 0.78 | 0.65 | 0.72 |

| 5e | 4-Nitrophenyl | 0.65 | 0.51 | 0.59 |

| Isoniazid | - | 0.36 | 0.42 | - |

| Triclosan | - | - | 0.55 | - |

| Methotrexate | - | - | - | 0.68 |

| Data sourced from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides.[2][4] |

Experimental Protocols

This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against InhA.

-

Reagents and Materials:

-

Purified recombinant M. tuberculosis InhA enzyme.

-

NADH (β-Nicotinamide adenine dinucleotide, reduced).

-

Crotonoyl-CoA (trans-2-butenoyl-CoA) or other suitable enoyl-CoA substrate.

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

-

UV/Vis spectrophotometer and 96-well UV-transparent plates.

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, a fixed concentration of InhA enzyme (e.g., 150 nM), and varying concentrations of the test compound.[5]

-

Include a control group with DMSO instead of the test compound.

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[5]

-

Initiate the enzymatic reaction by adding a solution of NADH (final concentration e.g., 100 µM) and the enoyl-CoA substrate (final concentration e.g., 800 µM).[5]

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6]

-

Record the reaction rate (initial velocity) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.

-

Reagents and Materials:

-

Purified recombinant DHFR enzyme.

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced).

-

Dihydrofolic acid (DHF).

-

Assay Buffer: Typically a buffer system at pH 7.0-7.5 (e.g., phosphate or Tris-based).

-

Methotrexate (a known DHFR inhibitor) as a positive control.

-

Test compounds dissolved in DMSO.

-

UV/Vis spectrophotometer and quartz cuvettes or 96-well UV-transparent plates.

-

-

Procedure:

-

In a reaction vessel (cuvette or well), combine the assay buffer, NADPH (e.g., 100 µM), and the test compound at various concentrations.

-

Add the DHFR enzyme to the mixture and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, dihydrofolic acid (e.g., 50 µM).

-

Monitor the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Calculate the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

-

Workflow Visualization

Caption: High-throughput screening workflow for identifying novel antibacterial agents.

Anticancer Target: EGFR Kinase

Certain benzohydrazide derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation, survival, and differentiation.[8] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer, making it a prime target for therapeutic intervention.[7]

Quantitative Data: Antiproliferative and EGFR Inhibition

The table below shows the antiproliferative activity (IC50) of a potent benzohydrazide derivative containing a dihydropyrazole moiety (Compound H20) against several cancer cell lines and its inhibitory activity against EGFR kinase.

| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Target | Enzyme Inhibition IC50 (µM) |

| H20 | A549 (Lung) | 0.46 | EGFR | 0.08 |

| MCF-7 (Breast) | 0.29 | |||

| HeLa (Cervical) | 0.15 | |||

| HepG2 (Liver) | 0.21 | |||

| Erlotinib | - | (Control) | EGFR | (Control) |

| Data sourced from a study on benzohydrazide derivatives as EGFR inhibitors.[7] |

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol describes a common method for measuring EGFR kinase activity and its inhibition, often using a luminescence-based assay that quantifies ATP consumption.

-

Reagents and Materials:

-

Recombinant human EGFR kinase.

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

ATP (Adenosine triphosphate).

-

Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA).[9]

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.[8]

-

White, opaque 96- or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Add kinase buffer, test compound at various dilutions, and EGFR enzyme to the wells of the assay plate.[9]

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near its Km,app).[9]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[8]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[8]

-

Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.[8]

-

Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate percent inhibition and determine the IC50 value as described previously.

-

Signaling Pathway Visualization

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Neurodegenerative Disease Targets

The benzohydrazide scaffold has also been explored for its potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. Key targets in this area include Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

Monoamine Oxidase B (MAO-B)

MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, particularly dopamine.[10] Inhibition of MAO-B increases dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease.[10] MAO-B inhibitors can help manage the motor symptoms of the disease.

Acetylcholinesterase (AChE)

Acetylcholinesterase is the enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. AChE inhibitors increase the amount of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is a key approach to managing the symptoms of Alzheimer's.[11]

Quantitative Data: Neuroenzyme Inhibition

The following table presents the inhibitory activity of representative benzohydrazide-derived compounds against MAO-B and AChE.

| Compound Class | Representative Compound | Target | Inhibition IC50 / Ki |

| Acylhydrazone | ACH10 | MAO-B | IC50 = 0.14 µM; Ki = 0.097 µM |

| Acylhydrazone | ACH14 | MAO-B | IC50 = 0.15 µM; Ki = 0.10 µM |

| Benzoylhydrazine-1-carboxamide | Compound 5f | AChE | IC50 = 44 µM |

| Benzoylhydrazine-1-carboxamide | Compound 5g | BChE | IC50 = 22 µM |

| Data sourced from studies on acylhydrazones and benzoylhydrazine-1-carboxamides.[10][11] |

Experimental Protocols

This protocol describes a fluorometric method for assessing MAO-B inhibition.

-

Reagents and Materials:

-

Recombinant human MAO-B enzyme.

-

MAO substrate (e.g., p-tyramine).[12]

-

Fluorometric probe (e.g., Amplex Red or similar, which reacts with H2O2).

-

Horseradish Peroxidase (HRP).

-

Assay Buffer, pH 7.4.

-

Selegiline (a selective MAO-B inhibitor) as a positive control.[13]

-

Test compounds in DMSO.

-

Black, flat-bottom 96-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add assay buffer, MAO-B enzyme, and test compound to the wells of the plate.[14] Incubate for 10-15 minutes at 37°C.[14]

-

Prepare a reaction mix containing the MAO substrate, HRP, and the fluorometric probe.

-

Initiate the reaction by adding the reaction mix to the wells. The MAO-B reaction produces H2O2, which, in the presence of HRP, reacts with the probe to generate a fluorescent product (e.g., resorufin).

-

Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

-

The rate of fluorescence increase is proportional to MAO-B activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

This is a classic colorimetric assay for measuring AChE activity.

-

Reagents and Materials:

-

AChE enzyme (e.g., from electric eel or recombinant human).

-

Acetylthiocholine (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Assay Buffer (e.g., Phosphate buffer, pH 8.0).

-

Donepezil or Galantamine as a positive control inhibitor.

-

Test compounds in DMSO.

-

Clear, flat-bottom 96-well plates.

-

Visible absorbance plate reader.

-

-

Procedure:

-

Add assay buffer, DTNB solution, and the test compound at various concentrations to the wells.

-

Add the AChE enzyme and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[15]

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the increase in absorbance at 412 nm over time.[15]

-

The rate of color development is proportional to AChE activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion

The pyrrolyl benzohydrazide scaffold represents a promising starting point for the development of novel therapeutics. Derivatives have demonstrated significant inhibitory activity against a range of clinically relevant targets in infectious diseases, oncology, and neurology. The dual inhibition of InhA and DHFR by some analogs is particularly noteworthy for the development of new-generation antitubercular agents. While biological data for the specific this compound isomer is currently lacking, the extensive research on its structural relatives strongly supports the rationale for its synthesis and biological evaluation. Future work should focus on a systematic investigation of this compound and its derivatives to fully elucidate their therapeutic potential and structure-activity relationships against these and other potential targets.

References

- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com.cn [promega.com.cn]

- 9. rsc.org [rsc.org]

- 10. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. abcam.cn [abcam.cn]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Emergence of 2-Pyrrol-1-ylbenzohydrazide: A Promising Scaffold in Antimicrobial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 2-pyrrol-1-ylbenzohydrazide core has emerged as a promising framework, particularly in the pursuit of new antibacterial and antitubercular drugs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of 2-pyrrol-1-ylbenzohydrazide and its derivatives. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Pyrrole Moiety in Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical interactions have made it a privileged scaffold in medicinal chemistry. The incorporation of a pyrrole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. The pyrrole nucleus is a key component of complex macrocycles such as porphyrins (in heme) and chlorophyll, highlighting its evolutionary importance in biological systems.[1] In recent years, the focus has shifted towards the design and synthesis of simpler pyrrole derivatives as potent therapeutic agents, with research highlighting their diverse biological activities, including antimicrobial, anticonvulsant, and antidiabetic properties.[2]

Synthesis of 2-Pyrrol-1-ylbenzohydrazide Derivatives

The synthesis of 2-pyrrol-1-ylbenzohydrazide derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on methodologies reported in the scientific literature.

General Synthetic Pathway

A common approach to synthesizing derivatives of 2-pyrrol-1-ylbenzohydrazide involves the reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then further reacted to introduce the pyrrole moiety and other functional groups. For instance, in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is reacted with various substituted phenylacetic acids.[2]

Caption: Generalized synthetic workflow for 2-pyrrol-1-ylbenzohydrazide derivatives.

Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides[2]

-

Preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: This intermediate is prepared from the corresponding benzoic acid ester and hydrazine hydrate.

-

Coupling Reaction: To a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a substituted phenylacetic acid in distilled N,N-dimethylformamide (DMF), the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) as a catalytic reagent are added under cold conditions.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: The structure of the synthesized compounds is confirmed using analytical and spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry.

Biological Activity and Therapeutic Potential

Research on 2-pyrrol-1-ylbenzohydrazide derivatives has primarily focused on their antimicrobial properties, with significant findings in the field of antitubercular drug discovery.

Antitubercular Activity

Several studies have reported the potent antitubercular activity of 2-pyrrol-1-ylbenzohydrazide derivatives against Mycobacterium tuberculosis H37Rv. The activity is typically evaluated using the Microplate Alamar Blue Assay (MABA), which determines the minimum inhibitory concentration (MIC) of the compounds.

| Compound ID | Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 5f | Varies | 1.6 | [2] |

| 5i | Varies | 1.6 | [2] |

| 5j | Varies | 1.6 | [2] |

| 5k | Varies | 0.8 | [2] |

| 5n | Varies | 1.6 | [2] |

| Isoniazid | - | - | [3] |

| Pyrazinamide | - | - | [3] |

| Streptomycin | - | - | [3] |

Table 1: Antitubercular activity of selected 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives.

Antibacterial Activity

In addition to their antitubercular effects, these compounds have also been screened for broader antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 5b | Moderate Inhibition | Moderate Inhibition | [4] |

| 5d | Moderate Inhibition | Moderate Inhibition | [4] |

Table 2: General antibacterial activity of selected pyrrolyl benzohydrazide derivatives.

Mechanism of Action

The antimicrobial activity of 2-pyrrol-1-ylbenzohydrazide derivatives is believed to stem from the inhibition of essential bacterial enzymes. Molecular docking studies and enzyme inhibition assays have pointed towards two primary targets: enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[2]

Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a key enzyme in the type II fatty acid synthesis (FAS-II) pathway of M. tuberculosis, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Molecular docking studies have shown that pyrrolyl benzohydrazide derivatives can fit into the binding pocket of InhA, forming hydrogen bonding interactions with key amino acid residues like Tyr158 and the cofactor NAD+.[4]

Caption: Proposed mechanism of action via InhA inhibition.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is responsible for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. Some 2-pyrrol-1-ylbenzohydrazide derivatives have been identified as dual inhibitors of both InhA and DHFR.[2]

Caption: Proposed mechanism of action via DHFR inhibition.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity[3]

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity is adjusted to a McFarland standard of 1.0.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no drug) are included.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vitro Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Purified recombinant enzyme (e.g., InhA or DHFR) and its corresponding substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (and cofactor, e.g., NADH for InhA).

-

Monitoring Reaction Progress: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The 2-pyrrol-1-ylbenzohydrazide scaffold represents a valuable starting point for the development of novel antimicrobial agents. The promising in vitro activity against M. tuberculosis, including multi-drug resistant strains, highlights the potential of these compounds to address a critical unmet medical need. The dual inhibition of essential enzymes like InhA and DHFR offers a potential strategy to combat the emergence of drug resistance.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

-

In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection.

-

Toxicity Studies: Determining the safety profile of lead candidates.

By pursuing these avenues of research, the full therapeutic potential of the 2-pyrrol-1-ylbenzohydrazide scaffold can be realized, paving the way for the development of the next generation of antimicrobial drugs.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vlifesciences.com [vlifesciences.com]

- 4. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzohydrazide and its Derivatives: A Scaffold for Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)benzohydrazide (C11H11N3O), a heterocyclic compound that has emerged as a promising scaffold in the development of new therapeutic agents. While detailed research on the parent compound is limited, its derivatives have demonstrated significant potential, particularly as antimicrobial agents. This document consolidates available data on the synthesis, physicochemical properties, and biological activities of this compound derivatives, with a focus on their potential as inhibitors of key bacterial enzymes.

Physicochemical Properties

The fundamental properties of the core compound, this compound, are summarized below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C11H11N3O | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| CAS Number | 31739-63-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | |

| Appearance | Solid (predicted) | |

| Solubility | Inquire with suppliers | BOC Sciences[2] |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reactions. A general synthetic approach is outlined below, based on methodologies reported in the literature for similar compounds.

References

The Versatility of Benzohydrazide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of benzohydrazide derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

Core Synthetic Strategies

The synthesis of benzohydrazide derivatives typically involves a multi-step process, commencing with the esterification of a substituted benzoic acid, followed by reaction with hydrazine hydrate to form the key benzohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields the final Schiff base derivatives. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[1]

Key Biological Activities and Quantitative Data

Benzohydrazide derivatives have demonstrated a wide array of pharmacological effects. The following tables summarize the quantitative data for some of the most potent compounds identified in recent studies.

Anticancer Activity

The antiproliferative properties of benzohydrazide derivatives have been evaluated against a variety of cancer cell lines. Many of these compounds have been found to inhibit key signaling molecules, such as Epidermal Growth Factor Receptor (EGFR) kinase.[2][3]

| Compound | Cell Line | IC50 (µM) | Target |

| H20 | A549 (Lung) | 0.46 | EGFR |

| H20 | MCF-7 (Breast) | 0.29 | EGFR |

| H20 | HeLa (Cervical) | 0.15 | EGFR |

| H20 | HepG2 (Liver) | 0.21 | EGFR |

| 5m | A549 (Lung) | 7.19 | Not Specified |

Table 1: In vitro anticancer activity of selected benzohydrazide derivatives.[2][3][4]

Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Benzohydrazide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

| Compound | Microorganism | MIC (mg/mL) |

| Derivative 1 | Staphylococcus aureus | 0.0625 - 4 |

| Derivative 2 | Escherichia coli | 0.0625 - 4 |

| Derivative 3 | Enterococcus faecalis | 0.0625 - 4 |

| Derivative 4 | Bacillus subtilis | 0.0625 - 4 |

| Derivative 5 | Salmonella enterica | 0.0625 - 4 |

Table 2: Minimum Inhibitory Concentration (MIC) of benzohydrazide pyrazole derivatives against various microorganisms.[5]

Experimental Protocols

General Synthesis of N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives

-

Esterification: 4-(tert-butyl)benzoic acid is suspended in methanol, and concentrated sulfuric acid is added. The mixture is refluxed for 2 hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate (methyl 4-tert-butylbenzoate) is filtered and dried.[6]

-

Hydrazinolysis: The methyl 4-tert-butylbenzoate is reacted with hydrazine hydrate in methanol to yield 4-(tert-butyl)benzohydrazide.[6]

-

Condensation: The 4-(tert-butyl)benzohydrazide is refluxed with a substituted aromatic aldehyde in methanol containing a few drops of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.[6]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C.[8]

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[9]

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours until a purple precipitate is visible.

-

Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.

Agar Well Diffusion Method for Antimicrobial Activity

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile normal saline and adjusted to a 0.5 McFarland standard (1.5 x 10^8 CFU/mL).[1]

-

Plate Preparation: Muller-Hinton agar is poured into sterile petri dishes. 100 µL of the microbial suspension is inoculated onto the medium.[1]

-

Well Diffusion: Wells are created in the agar, and a specific concentration of the test compound dissolved in DMSO is added to each well.[5]

-

Incubation: The plates are incubated at 37°C for 24 hours.[1][5]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.[5]

Signaling Pathways and Mechanisms of Action

A significant number of benzohydrazide derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and metastasis.[][11] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways.[11]

The diagram above illustrates how benzohydrazide derivatives can inhibit the EGFR signaling pathway, thereby blocking downstream events that lead to cancer cell proliferation and survival.

Some benzimidazole acylhydrazone derivatives have also been shown to induce apoptosis through the intrinsic pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and a modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4]

This workflow demonstrates the induction of apoptosis by certain benzohydrazide derivatives through the mitochondrial pathway.

Conclusion